molecular formula C7H4Cl2F2O2 B1410761 2,4-Dichloro-5-(difluoromethoxy)phenol CAS No. 1803791-33-4

2,4-Dichloro-5-(difluoromethoxy)phenol

Cat. No.: B1410761
CAS No.: 1803791-33-4
M. Wt: 229 g/mol
InChI Key: VOUNTVDNFJRWEG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethoxy)phenol is a halogenated phenolic compound characterized by chlorine substituents at positions 2 and 4 of the benzene ring and a difluoromethoxy (-OCF2H) group at position 5. Its molecular formula is C7H4Cl2F2O2, with a molar mass of 235.01 g/mol. The difluoromethoxy group introduces strong electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its unique electronic profile enhances interactions with biological targets or improves metabolic stability .

Properties

IUPAC Name

2,4-dichloro-5-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O2/c8-3-1-4(9)6(2-5(3)12)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUNTVDNFJRWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(difluoromethoxy)phenol typically involves the introduction of difluoromethoxy and dichloro groups onto a phenol ring. One common method includes the reaction of 2,4-dichlorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom on the phenol ring with the difluoromethoxy group .

Industrial Production Methods

Industrial production of 2,4-Dichloro-5-(difluoromethoxy)phenol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(difluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-5-(difluoromethoxy)phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. The difluoromethoxy and dichloro groups enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Group Variations

2-(Difluoromethyl)-5-fluorophenol (CAS 1214367-26-6)
  • Structure : Features a difluoromethyl (-CF2H) group at position 2 and a fluorine atom at position 5.
  • Molecular Formula : C7H5F3O (Molar mass: 162.11 g/mol ).
  • Key Differences : The absence of chlorine substituents and the replacement of the difluoromethoxy group with a difluoromethyl group reduce steric bulk and alter electronic properties. This compound’s lower molecular weight and reduced halogenation may favor applications in materials science or as a building block in organic synthesis .
2,4-Dichloro-5-fluorobenzoic Acid
  • Structure : Contains chlorine atoms at positions 2 and 4, a fluorine at position 5, and a carboxylic acid (-COOH) group.
  • Molecular Formula : C7H3Cl2FO2 (Molar mass: 223.00 g/mol ).
  • Key Differences : The carboxylic acid group enhances hydrogen-bonding capability and acidity (pKa ~2-3), making it suitable for coordination chemistry or as a precursor for amide coupling in drug development. In contrast, the difluoromethoxy group in the target compound increases lipophilicity, favoring membrane permeability in bioactive molecules .
2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • Structure : Contains a boronic ester group at position 5 instead of difluoromethoxy.
  • Molecular Formula : C12H14BCl2O3 (Molar mass: 303.86 g/mol ).
  • Key Differences : The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a property absent in the target compound. This makes it valuable in synthesizing biaryl structures for drug candidates. However, the difluoromethoxy group offers superior hydrolytic stability compared to boronic esters .

Physicochemical Properties

Property 2,4-Dichloro-5-(difluoromethoxy)phenol 2-(Difluoromethyl)-5-fluorophenol 2,4-Dichloro-5-fluorobenzoic acid
Molecular Weight 235.01 g/mol 162.11 g/mol 223.00 g/mol
Acidity (pKa) ~8.5–9.5 (estimated) ~9.0–10.0 ~2.5–3.5
Lipophilicity (LogP) 2.8–3.2 (estimated) 1.5–2.0 1.2–1.8
Key Applications Pharma intermediates, agrochemicals Organic synthesis Drug development, coordination chemistry

Notes:

  • The difluoromethoxy group in the target compound increases acidity compared to non-fluorinated phenols (e.g., phenol pKa ~10).
  • Higher lipophilicity enhances bioavailability in drug design compared to carboxylic acid derivatives .

Biological Activity

2,4-Dichloro-5-(difluoromethoxy)phenol (C₆H₄Cl₂F₂O), an organic compound with significant biological activities, is characterized by its unique molecular structure, which includes two chlorine atoms and a difluoromethoxy group attached to a phenolic ring. This compound has garnered interest in various fields, particularly in pharmacology and environmental science, due to its potential applications as an antimicrobial agent and its interactions with biological systems.

  • Molecular Formula : C₆H₄Cl₂F₂O
  • Molecular Weight : Approximately 197.01 g/mol
  • Structural Features : The presence of dichloro and difluoromethoxy groups enhances the compound's lipophilicity and metabolic stability, potentially leading to improved efficacy in various applications.

Antimicrobial Activity

Research indicates that 2,4-Dichloro-5-(difluoromethoxy)phenol exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects.

Microorganism Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansEffective Fungicidal Activity

Studies have shown that the compound's structural characteristics contribute to its ability to disrupt microbial cell membranes and inhibit enzyme activity critical for microbial survival.

The biological activity of 2,4-Dichloro-5-(difluoromethoxy)phenol may involve interactions with specific enzymes or receptors. These interactions can modulate enzyme activity, leading to both therapeutic effects and potential toxicity profiles. For instance, it has been suggested that the compound may inhibit β-secretase (BACE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various chlorinated phenols, 2,4-Dichloro-5-(difluoromethoxy)phenol was found to be particularly effective against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of related compounds, indicating its superior efficacy .

Case Study 2: Neuroprotective Properties

Another research focused on the neuroprotective properties of compounds similar to 2,4-Dichloro-5-(difluoromethoxy)phenol found that it could inhibit BACE activity. This inhibition is crucial for reducing amyloid plaque formation in Alzheimer's disease models. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders .

Summary of Findings

The biological activity of 2,4-Dichloro-5-(difluoromethoxy)phenol is multifaceted:

  • Antimicrobial Properties : Effective against a range of bacteria and fungi.
  • Mechanism of Action : Likely involves enzyme inhibition and disruption of microbial integrity.
  • Potential Therapeutic Applications : Promising candidate for further research in treating infections and neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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